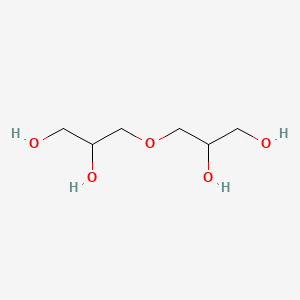
Galanthamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galanthamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the enzyme acetylcholinesterase. It is primarily extracted from the bulbs and flowers of plants belonging to the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and other related species . This compound is widely recognized for its therapeutic potential in treating mild to moderate dementia associated with Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of galanthamine hydrobromide typically involves the extraction of galanthamine from plant sources followed by its conversion to the hydrobromide salt. The extraction process includes wetting the plant material with alkali solutions to hydrolyze the alkaloid salts to free bases, which are then extracted using suitable solvents . The purified galanthamine is then treated with hydrobromic acid to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials, followed by purification and crystallization processes. The process includes precipitation of this compound from a mixture of alkaloids obtained from plants, treatment with alkali, extraction, and crystallization using solvents . This method ensures the production of high-purity this compound suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Galanthamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Galanthamine can be oxidized to form galanthamine N-oxide.
Reduction: Reduction reactions can convert galanthamine to its reduced forms.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups of galanthamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Galanthamine N-oxide.
Reduction: Reduced forms of galanthamine.
Substitution: Various substituted derivatives of galanthamine.
Wissenschaftliche Forschungsanwendungen
Galanthamine hydrobromide has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition.
Biology: Investigated for its effects on neurotransmission and cognitive functions.
Medicine: Clinically used to manage symptoms of Alzheimer’s disease and other cognitive impairments.
Industry: Employed in the development of pharmaceuticals and therapeutic agents.
Wirkmechanismus
Galanthamine hydrobromide exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, galanthamine increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, galanthamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: A reversible cholinesterase inhibitor with similar applications.
Tacrine: An older acetylcholinesterase inhibitor with more adverse effects.
Uniqueness
Galanthamine hydrobromide is unique due to its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors. This dual action enhances its therapeutic efficacy and distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-JRDDSUJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-hydroxy-4-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-6-carboxylate](/img/structure/B7805250.png)



![(2R)-2-[(2-azaniumylacetyl)amino]-4-methylpentanoate](/img/structure/B7805281.png)







![(1R,9S,12S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7805343.png)

